An In-depth Technical Guide on the Core Properties of 2,4-Diphenylquinolin-6-ol
An In-depth Technical Guide on the Core Properties of 2,4-Diphenylquinolin-6-ol
Disclaimer: Information regarding the specific molecule 2,4-diphenylquinolin-6-ol is exceptionally limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the anticipated basic properties, potential synthetic routes, and likely biological activities of 2,4-diphenylquinolin-6-ol based on the well-documented characteristics of structurally related compounds, namely diphenylquinolines and hydroxyquinolines. The experimental protocols and quantitative data presented herein are derived from analogous molecules and should be considered as predictive rather than experimentally verified for 2,4-diphenylquinolin-6-ol.
Introduction
Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities.[1][2][3] The introduction of phenyl groups at the 2- and 4-positions, combined with a hydroxyl group at the 6-position, is expected to confer a unique combination of physicochemical and biological properties to 2,4-diphenylquinolin-6-ol. This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule by extrapolating from the known characteristics of its structural analogs.
Physicochemical Properties (Predicted)
Table 1: Predicted Physicochemical Properties of 2,4-Diphenylquinolin-6-ol
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₂₁H₁₅NO | --- |
| Molecular Weight | 297.35 g/mol | --- |
| pKa | Phenolic OH: ~9-10; Quinoline N: ~4-5 | Based on pKa values of phenol and 2-phenylquinoline.[4] |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol. | General solubility of polyaromatic compounds. |
| Melting Point | Likely a high-melting solid (>200 °C) | Aromatic and rigid structure. |
| LogP | High (Predicted > 4) | Presence of two phenyl groups. |
| Appearance | Likely a crystalline solid, possibly colored. | Extended conjugation. |
Synthesis Strategies
While a specific, validated synthesis for 2,4-diphenylquinolin-6-ol has not been reported, established methods for the synthesis of substituted quinolines can be adapted. The most common and adaptable methods are the Doebner-von Miller reaction, the Combes quinoline synthesis, and the Friedländer annulation. A plausible synthetic approach is outlined below.
Proposed Synthetic Pathway: Modified Friedländer Annulation
A potential route to 2,4-diphenylquinolin-6-ol could involve the condensation of a substituted 2-aminoacetophenone with a carbonyl compound, followed by cyclization.
Experimental Protocol (Hypothetical):
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Synthesis of 2-amino-5-hydroxyacetophenone: This starting material can be prepared from p-aminophenol through acetylation of the amino group, followed by a Fries rearrangement to introduce the acetyl group, and subsequent deprotection of the amine.
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Condensation and Cyclization:
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To a solution of 2-amino-5-hydroxyacetophenone (1 equivalent) in ethanol, add benzaldehyde (1 equivalent) and a catalytic amount of a base such as piperidine or pyrrolidine.
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Reflux the mixture for 4-6 hours to form the chalcone intermediate.
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To the reaction mixture, add acetophenone (1 equivalent) and a stronger base like sodium hydroxide or potassium hydroxide.
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Continue to reflux for 12-24 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
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The precipitated solid can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.
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Proposed synthetic workflow for 2,4-diphenylquinolin-6-ol.
Potential Biological Activity and Signaling Pathways
The biological activities of quinoline derivatives are vast and well-documented.[1][2][3] The structural motifs present in 2,4-diphenylquinolin-6-ol suggest several potential areas of biological relevance.
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Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The planar aromatic structure of 2,4-diphenylquinolin-6-ol suggests it could act as a DNA intercalator or an inhibitor of topoisomerase enzymes, similar to other quinoline-based anticancer agents.
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Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. It is plausible that 2,4-diphenylquinolin-6-ol could target the ATP-binding site of various protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, or PI3K.
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Antimicrobial and Antiviral Activity: The quinoline ring is a key component of several antimicrobial and antiviral drugs. The lipophilic nature imparted by the phenyl groups could facilitate membrane translocation, a key step in exerting antimicrobial effects.
Potential biological targets and signaling pathways.
Conclusion
While direct experimental data on 2,4-diphenylquinolin-6-ol is currently lacking in the scientific literature, this technical guide provides a robust, predictive framework for its basic properties, synthesis, and potential biological activities based on well-established principles of medicinal chemistry and the known behavior of structurally similar compounds. The information presented here is intended to serve as a valuable starting point for researchers interested in the synthesis and evaluation of this novel quinoline derivative. Further experimental investigation is necessary to validate these predictions and fully elucidate the chemical and biological profile of 2,4-diphenylquinolin-6-ol.
References
- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Diphenylquinoline | C21H15N | CID 1822509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
